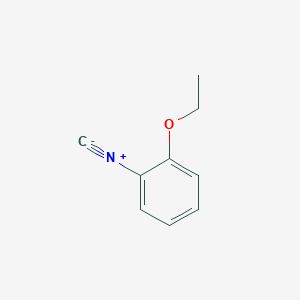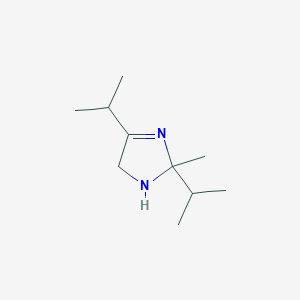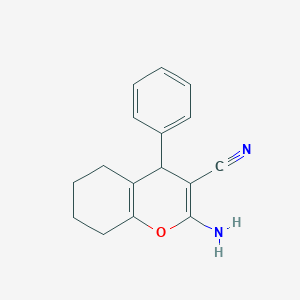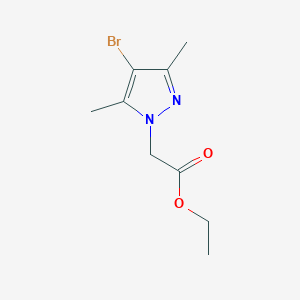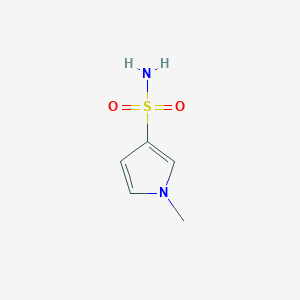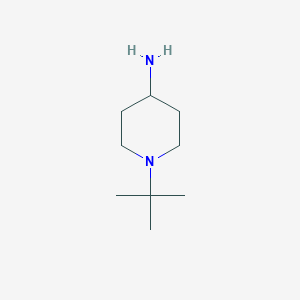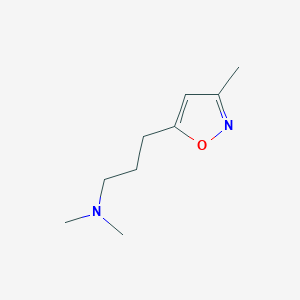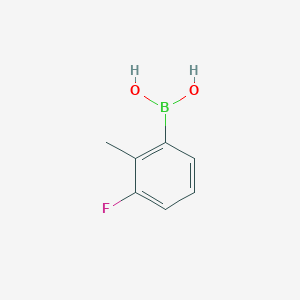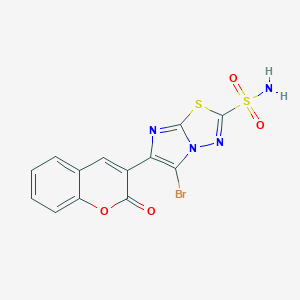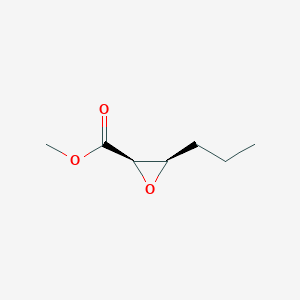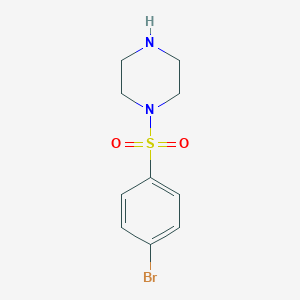
1-((4-Bromophenyl)sulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine and its derivatives often involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazine or its substituted forms. A study by Borrmann et al. (2009) describes the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, highlighting the synthetic routes and characterization of similar sulfonyl piperazine derivatives (Borrmann et al., 2009). Furthermore, the synthesis of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives by Wu Qi (2014) showcases the flexibility in attaching various functional groups to the piperazine nucleus, thus modifying its chemical and biological properties (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of 1-((4-Bromophenyl)sulfonyl)piperazine derivatives has been elucidated through X-ray crystallography and spectroscopic techniques. For instance, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined, revealing its orthorhombic crystal class and providing insight into the conformational aspects of the piperazine ring and the sulfonyl group (Kumar et al., 2007).
Chemical Reactions and Properties
1-((4-Bromophenyl)sulfonyl)piperazine can undergo various chemical reactions, including coupling reactions, to form more complex molecules. The reactivity of the sulfonyl and piperazine groups allows for the introduction of various substituents, leading to a wide array of chemical entities with potential biological activities. The synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, as reported by Abbasi et al. (2020), demonstrates the compound's versatility in forming different chemically and biologically relevant derivatives (Abbasi et al., 2020).
Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists : A new series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to 1-((4-Bromophenyl)sulfonyl)piperazine, were designed and synthesized. These compounds were found to be potent antagonists of the A2B adenosine receptors, with subnanomolar affinity and high selectivity, making them potentially useful for developing new therapeutic agents (Borrmann et al., 2009).
Inhibition of Breast Cancer Cell Proliferation : A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. Some of these compounds showed significant inhibitory activity, indicating potential applications in cancer treatment (Kumar et al., 2007).
Anticancer Evaluation of 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, with a piperazine substituent, demonstrated notable anticancer activity across various cancer cell lines, including those of lung, breast, and prostate cancer. These findings highlight the potential of such compounds in cancer research (Turov, 2020).
Antibacterial Activities : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and found to exhibit antibacterial activities against various pathogens. This suggests potential applications in developing new antibacterial agents (Qi, 2014).
Crystal Structure Studies : Crystal structure and computational studies of novel piperazine derivatives have been conducted, providing insights into their molecular configurations and potential reactive sites. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Kumara et al., 2017).
Enzyme Inhibitory Activity : Various piperazine derivatives have been synthesized and evaluated for their enzyme inhibitory activity. Some compounds showed notable effects against enzymes such as acetyl- and butyrylcholinesterase, highlighting their potential in therapeutic applications (Hussain et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXBYOURNKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351899 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)piperazine | |
CAS RN |
179334-20-4 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

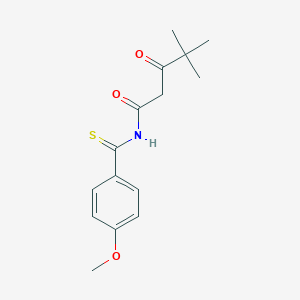
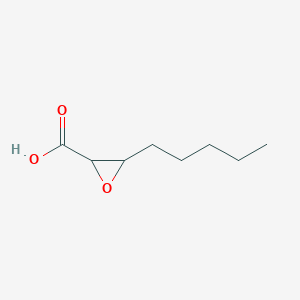
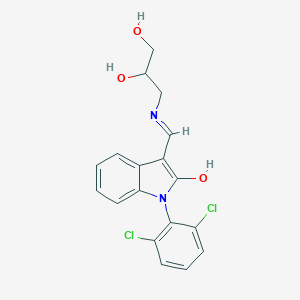
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
